molecular formula C6H8ClN3O B2865315 1-(2-Chloroethyl)pyrazole-4-carboxamide CAS No. 1879376-51-8

1-(2-Chloroethyl)pyrazole-4-carboxamide

Cat. No.: B2865315
CAS No.: 1879376-51-8
M. Wt: 173.6
InChI Key: XXPONUSSYQTEQU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrazole-4-carboxamide is a chemical reagent of significant interest in scientific research, particularly in the fields of medicinal and agricultural chemistry. Its core structure, the pyrazole-4-carboxamide scaffold, is recognized as a privileged pharmacophore in the development of novel bioactive compounds. Researchers are exploring this compound and its analogues primarily for its potential inhibitory activity against key biological targets. One major area of investigation is its use as a succinate dehydrogenase inhibitor (SDHI). SDHIs are a major class of fungicides, and studies show that pyrazole-4-carboxamide derivatives can exhibit potent antifungal activity against various plant pathogens by disrupting cellular energy production . Another promising research avenue is in oncology. Pyrazole-4-carboxamide analogues have been designed and synthesized as potential anticancer agents, with some compounds demonstrating potent activity as dual inhibitors of Aurora kinases A and B—key regulators of cell division . Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. The 2-chloroethyl side chain on the pyrazole nitrogen provides a reactive handle for further chemical modification, making this compound a valuable synthetic intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPONUSSYQTEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the reaction of pyrazole-4-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid or ketone.

Scientific Research Applications

1-(2-Chloroethyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Several pyrazole-4-carboxamide derivatives with varying substituents have been synthesized and characterized (Table 1). Key examples include:

  • 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide (11a): Exhibits a melting point of 303–305°C, indicating high thermal stability, likely due to strong intermolecular hydrogen bonding from the carboxamide group .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide: A cannabinoid CB1 receptor antagonist with an IC50 of 0.139 nM, demonstrating the pharmacological relevance of halogenated pyrazole carboxamides .

Table 1: Physical and Structural Properties of Pyrazole Carboxamide Analogs

Compound Name Substituents Melting Point (°C) Key Activity/Feature
5-Amino-3-(4-fluorophenyl)-... (11a) 4-Fluorophenyl, 4-nitrophenyl 303–305 High thermal stability
Methyl 1-(7-Chloroquinolin-4-yl)-... (10a) Quinolinyl, dimethoxyphenyl Not reported Enhanced lipophilicity
5-(4-Chlorophenyl)-... (CB1 antagonist) Polychlorophenyl, pyridylmethyl Not reported CB1 antagonism (IC50 = 0.139 nM)

Functional Analogs: Nitrosoureas with 2-Chloroethyl Moieties

Nitrosoureas such as CCNU share the 2-chloroethyl group and exhibit alkylating activity. Key comparisons include:

  • Mechanistic Differences :
    • CCNU binds to proteins via cyclohexylcarbamoylation and to nucleic acids via ethylene-derived alkylation .
    • In contrast, pyrazole carboxamides may lack carbamoylating activity, focusing instead on alkylation or receptor binding .
  • Therapeutic Index: Nitrosoureas with high alkylating activity and low carbamoylating activity (e.g., CCNU) show improved therapeutic indices due to reduced toxicity .

Research Findings and Implications

  • Synthetic Accessibility : Pyrazole carboxamides are synthesized via modular routes, such as coupling pyrazole carboxylic acids with amines, as demonstrated in Schemes 1–2 . This contrasts with nitrosoureas, which require nitrosation steps .
  • Toxicity Considerations : The 2-chloroethyl group in related compounds (e.g., 1-(2-Chloroethyl)-5-methylpyrazole-4-carbaldehyde) is associated with acute toxicity, necessitating careful dose optimization .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances stability and target affinity, as seen in 11a and CB1 antagonists .

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